Bis-tris-d19
Overview
Description
Bis-tris-d19, also known as 2,2-Bis(hydroxymethyl)-2,2’,2’'-nitrilotriethanol-d19, is a deuterated form of Bis-tris. It is a buffering agent commonly used in biochemistry and molecular biology. The compound is characterized by its high isotopic purity, with 98 atom % deuterium, and is often utilized in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-tris-d19 involves the deuteration of Bis-tris. The process typically includes the exchange of hydrogen atoms with deuterium atoms. This can be achieved through the reaction of Bis-tris with deuterated reagents under controlled conditions to ensure high isotopic purity .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated water (D2O) and other deuterated chemicals to achieve the desired isotopic substitution. The reaction conditions are optimized to maximize yield and purity, often involving multiple steps of purification and verification of isotopic content .
Chemical Reactions Analysis
Types of Reactions: Bis-tris-d19 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Bis-tris-d19 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a buffering agent in various chemical reactions and processes.
Biology: Used in cell culture media and protein separation techniques.
Medicine: Employed in the study of biological molecules and their interactions.
Industry: Utilized in the production of deuterated compounds for NMR spectroscopy and other analytical techniques
Mechanism of Action
The mechanism of action of Bis-tris-d19 involves its ability to stabilize pH in biochemical reactions. It acts as a buffering agent, maintaining a stable pH environment which is crucial for various enzymatic and chemical processes. The deuterium atoms in this compound provide unique NMR signals, allowing for detailed structural and dynamic studies of biological molecules .
Comparison with Similar Compounds
Bis-tris: The non-deuterated form of Bis-tris-d19.
Tris(hydroxymethyl)aminomethane (Tris): Another common buffering agent.
PIPES-d18: A deuterated buffering agent similar to this compound
Uniqueness: this compound is unique due to its high isotopic purity and specific application in NMR spectroscopy. The deuterium atoms provide distinct advantages in NMR studies, making it a valuable tool in structural biology and chemistry .
Properties
IUPAC Name |
1,1,3,3-tetradeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]-N,N-bis(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO5/c10-3-1-9(2-4-11)8(5-12,6-13)7-14/h10-14H,1-7H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,10D,11D,12D,13D,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMVSZAMULFTJU-ZMHMTVDGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)C(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[2H])N(C([2H])([2H])C([2H])([2H])O[2H])C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584683 | |
Record name | 2-{Bis[2-(~2~H)hydroxy(~2~H_4_)ethyl]amino}-2-[(~2~H)hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-(~2~H_2_)diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352534-93-1 | |
Record name | 2-{Bis[2-(~2~H)hydroxy(~2~H_4_)ethyl]amino}-2-[(~2~H)hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-(~2~H_2_)diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Bis(hydroxymethyl)-2,2',2''-nitriloethanol-d19 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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